N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-methoxyphenyl group and an indole moiety, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-indol-1-ylacetamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16-7-6-13(10-14(16)18)19-17(21)11-20-9-8-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
JECXXSFSORJCRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and indole.
Acylation Reaction: The 3-chloro-4-methoxyaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.
Indole Substitution: The N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide is then reacted with indole in the presence of a base (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group.
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)propionamide: Contains a propionamide group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features an indole moiety combined with a chloro-methoxy-substituted phenyl group, which enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₀ClN₁O₂. The structural components of this compound contribute significantly to its biological activity:
- Indole Moiety : Known for its diverse biological activities, indole derivatives often exhibit anti-inflammatory, antimicrobial, and anticancer properties.
- Chloro and Methoxy Substituents : These groups can enhance lipophilicity and modulate the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, the antimicrobial efficacy of related compounds has been assessed using minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) methods. The results typically show moderate to good antibacterial activity against several bacterial strains.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacterium |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
| Compound B | 0.17–0.23 | 0.23–0.47 | E. coli |
Anticancer Activity
The compound's anticancer potential has also been explored, particularly regarding its effects on human cancer cell lines such as HepG2 and MCF-7. For example, studies have shown that certain indole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
In one study, a related compound demonstrated an IC₅₀ value of 10.56 μM against HepG2 cells, indicating significant cytotoxicity:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HepG2 | 10.56 |
| MCF-7 | 12.54 |
| HeLa | 16.12 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or phenyl rings can significantly influence the compound's efficacy:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) often enhances the compound's potency by increasing its reactivity.
- Indole Modifications : Alterations to the indole structure can lead to changes in binding affinity to biological targets, impacting overall activity.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study on a series of indole derivatives reported significant anti-proliferative effects against various cancer cell lines.
- Another investigation focused on the antimicrobial properties of structurally related compounds, demonstrating their effectiveness against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
